molecular formula C16H24N2O2S B6785595 N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide

N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide

Cat. No.: B6785595
M. Wt: 308.4 g/mol
InChI Key: XSENKXJBTWUGQH-UHFFFAOYSA-N
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Description

N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide is a complex organic compound that features a pyridine ring, a cyclobutyl group, and a cyclohexanesulfonamide moiety

Properties

IUPAC Name

N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-21(20,14-7-2-1-3-8-14)18-13-16(10-6-11-16)15-9-4-5-12-17-15/h4-5,9,12,14,18H,1-3,6-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSENKXJBTWUGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NCC2(CCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide typically involves the reaction of 1-(pyridin-2-yl)cyclobutanemethanol with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to improve efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters would also be beneficial.

Chemical Reactions Analysis

Types of Reactions

N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The cyclobutyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)cyclobutylamine
  • N-(pyridin-2-yl)cyclohexanesulfonamide
  • N-(pyridin-2-yl)cyclobutylsulfonamide

Uniqueness

N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide is unique due to the presence of both a cyclobutyl group and a cyclohexanesulfonamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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